3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide
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Overview
Description
3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Scientific Research Applications
Medicinal Chemistry: It may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, sulfonamide linkage, and carboxamide group. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonamide Group: This step involves the reaction of a sulfonyl chloride with an amine to form the sulfonamide linkage.
Formation of the Carboxamide Group: This can be done through the reaction of a carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenyl groups.
Reduction: Reduction reactions can occur at the sulfonamide or carboxamide groups.
Substitution: Electrophilic or nucleophilic substitution reactions can take place at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide and carboxamide groups may play a role in binding to these targets, while the aromatic rings could facilitate interactions through π-π stacking or hydrophobic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(3-fluorophenyl)methyl]sulfamoyl}benzoic acid
- 3-[(3-Fluorophenyl)sulfamoyl]-4-methylbenzoate
Uniqueness
What sets 3-[(4-fluorophenyl)(methyl)sulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide apart is its combination of a thiophene ring with sulfonamide and carboxamide groups, which may confer unique biological activities and synthetic utility compared to other similar compounds.
Properties
IUPAC Name |
3-[(4-fluorophenyl)-methylsulfamoyl]-N-[(4-methylphenyl)methyl]-4-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-18-8-10-19(11-9-18)16-28-26(30)24-25(23(17-33-24)20-6-4-3-5-7-20)34(31,32)29(2)22-14-12-21(27)13-15-22/h3-15,17H,16H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPSMUNXCUCPGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)S(=O)(=O)N(C)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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